4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl hexyl ether
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Overview
Description
4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl hexyl ether is a synthetic organic compound characterized by the presence of a benzylpiperazine moiety and a hexyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl hexyl ether typically involves the reaction of 4-benzylpiperazine with 4-(hexyloxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl hexyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylpiperazine derivatives.
Scientific Research Applications
4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl hexyl ether has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl hexyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)[4-(methoxy)phenyl]methanone
- (4-Benzylpiperazin-1-yl)[4-(ethoxy)phenyl]methanone
- (4-Benzylpiperazin-1-yl)[4-(butoxy)phenyl]methanone
Uniqueness
4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl hexyl ether is unique due to the presence of the hexyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with shorter or different alkoxy groups .
Properties
Molecular Formula |
C24H32N2O2 |
---|---|
Molecular Weight |
380.5g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-hexoxyphenyl)methanone |
InChI |
InChI=1S/C24H32N2O2/c1-2-3-4-8-19-28-23-13-11-22(12-14-23)24(27)26-17-15-25(16-18-26)20-21-9-6-5-7-10-21/h5-7,9-14H,2-4,8,15-20H2,1H3 |
InChI Key |
OOBXVNCWNUBXOH-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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